1,2,5-噻二唑-3,4-二腈

描述

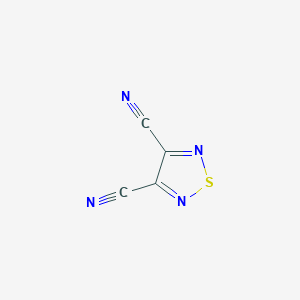

1,2,5-Thiadiazole-3,4-dicarbonitrile is a useful research compound. Its molecular formula is C4N4S and its molecular weight is 136.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,5-Thiadiazole-3,4-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,5-Thiadiazole-3,4-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌剂

1,2,5-噻二唑衍生物已被合成并评估其作为有效抗菌剂的潜力。 这些化合物已显示出对多种微生物菌株(包括细菌和真菌)的有效性 。噻二唑的结构允许创建各种衍生物,这些衍生物可以针对特定的抗菌活性进行定制。

抗癌治疗

正在探索噻二唑衍生物的抗癌特性。 由于它们能够穿透细胞膜并与生物靶标相互作用,这些化合物已在多种癌症模型中显示出体外和体内疗效 。正在进行的研究是为了了解不同取代基对化合物活性的影响,并评估其在临床试验中的潜力。

抗炎应用

1,2,5-噻二唑衍生物的抗炎特性是另一个关注领域。 这些化合物已被研究用于其在减少炎症方面的有效性,炎症是许多疾病的常见途径 。这项研究旨在开发可用于治疗关节炎和其他炎症性疾病的新型抗炎药物。

抗真菌活性

除了抗菌特性外,1,2,5-噻二唑衍生物也已被测试其抗真菌活性。 它们已显示出对各种真菌病原体的良好效果,这可能导致开发新的抗真菌药物 .

植物生长调节剂

一些 1,2,5-噻二唑衍生物已被确定为潜在的植物生长调节剂。 这些化合物可以影响植物的生长和发育,这对农业和园艺具有重要意义 .

医药中间体

噻二唑环是许多药物中常见的结构基序。因此,1,2,5-噻二唑-3,4-二腈可作为合成各种药物的中间体。 它的反应性允许创建具有多种治疗效果的各种药物化合物 .

作用机制

Target of Action

1,2,5-Thiadiazole-3,4-dicarbonitrile is a chemical compound that has been extensively researched for its potential applications in various fields

Mode of Action

This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

. This suggests that they may influence photochemical reactions and related biochemical pathways.

Result of Action

, suggesting that they may have effects on light absorption and emission at the molecular level.

Action Environment

The action of 1,2,5-Thiadiazole-3,4-dicarbonitrile can be influenced by various environmental factors. For instance, the reaction of similar compounds in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent . This suggests that the solvent environment can significantly influence the action, efficacy, and stability of these compounds.

生化分析

Biochemical Properties

1,2,5-Thiadiazole-3,4-dicarbonitrile plays a crucial role in various biochemical reactions. It has been synthesized and evaluated for its potential as an antimicrobial agent, showing effectiveness against a range of microbial strains, including bacteria and fungi. The compound interacts with enzymes and proteins involved in microbial cell wall synthesis, leading to the disruption of these processes. Additionally, 1,2,5-Thiadiazole-3,4-dicarbonitrile has shown promise as an anticancer agent, interacting with key biomolecules involved in cell proliferation and apoptosis .

Cellular Effects

1,2,5-Thiadiazole-3,4-dicarbonitrile exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways and gene expression . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of 1,2,5-Thiadiazole-3,4-dicarbonitrile involves its interaction with specific biomolecules at the molecular level. The compound binds to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, in cancer cells, 1,2,5-Thiadiazole-3,4-dicarbonitrile inhibits the activity of enzymes involved in DNA replication and repair, resulting in cell cycle arrest and apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,5-Thiadiazole-3,4-dicarbonitrile have been observed to change over time. The compound exhibits stability under normal laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and strong acidic or basic environments . Long-term studies have shown that 1,2,5-Thiadiazole-3,4-dicarbonitrile can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

生物活性

1,2,5-Thiadiazole-3,4-dicarbonitrile is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiadiazoles are five-membered heterocycles containing nitrogen and sulfur atoms that exhibit a wide range of pharmacological properties. This article reviews the biological activity of 1,2,5-thiadiazole-3,4-dicarbonitrile, highlighting its potential therapeutic applications supported by various research studies.

Structure and Properties

The structure of 1,2,5-thiadiazole-3,4-dicarbonitrile consists of a thiadiazole ring with two cyano groups at the 3 and 4 positions. This configuration enhances its electron-withdrawing properties and contributes to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown significant antibacterial and antifungal activities. A study reported that derivatives of 1,2,5-thiadiazole exhibited moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1,2,5-Thiadiazole-3,4-dicarbonitrile | S. aureus | 3.125 |

| E. coli | 6.25 | |

| C. albicans | 3.125 | |

| Aspergillus flavus | 3.125 |

Anticancer Activity

Research has also highlighted the anticancer potential of thiadiazole derivatives. For example, compounds derived from 1,2,5-thiadiazole have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HEK293T (kidney cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,2,5-Thiadiazole-3,4-dicarbonitrile | MDA-MB-231 | 3.3 |

| HEK293T | 42.67 |

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. For instance, a series of substituted thiadiazoles demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This suggests their potential use in treating inflammatory diseases.

The biological activities of 1,2,5-thiadiazole-3,4-dicarbonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors (e.g., COX-2), reducing inflammation and tumor growth.

- Interference with Cell Signaling Pathways : Thiadiazoles can modulate signaling pathways involved in cell proliferation and apoptosis.

- DNA Interaction : Some compounds may bind to DNA or RNA structures leading to disruption in replication or transcription processes.

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives:

- Antibacterial Study : A recent investigation into a series of thiadiazole derivatives showed that certain compounds had lower MIC values against Staphylococcus epidermidis compared to standard antibiotics .

- Antitumor Activity : In a comparative study against cisplatin controls, specific thiadiazole derivatives exhibited higher cytotoxicity against cancer cell lines .

属性

IUPAC Name |

1,2,5-thiadiazole-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4S/c5-1-3-4(2-6)8-9-7-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCOHPKFJGEXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NSN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396928 | |

| Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23347-22-0 | |

| Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2,5-Thiadiazole-3,4-dicarbonitrile so useful in porphyrazine synthesis?

A1: 1,2,5-Thiadiazole-3,4-dicarbonitrile readily undergoes cyclotetramerization reactions with other suitable partners, leading to the formation of porphyrazines [, ]. This compound's structure allows for the creation of both symmetrical porphyrazines (containing only 1,2,5-thiadiazole units) and unsymmetrical ones with various substituents.

Q2: How do the properties of porphyrazines change with the incorporation of 1,2,5-thiadiazole units?

A2: Research indicates that incorporating 1,2,5-thiadiazole units into porphyrazines significantly impacts their electronic properties []. The electron-deficient nature of 1,2,5-thiadiazole influences the overall electron distribution within the macrocycle, impacting properties like UV/Vis absorption and nonlinear optical behavior. This makes these modified porphyrazines potentially useful for applications like optical limiting.

Q3: Can you provide an example of how 1,2,5-Thiadiazole-3,4-dicarbonitrile is used to create unsymmetrical porphyrazines?

A3: One study [] successfully synthesized unsymmetrical porphyrazines by co-cyclizing 1,2,5-Thiadiazole-3,4-dicarbonitrile with 3,6-diamyloxyphthalodinitrile. This reaction, carried out in the presence of magnesium or lithium amylate, yielded a mixture of porphyrazines with varying ratios of 1,2,5-thiadiazole and 1,4-diamyloxybenzene moieties.

Q4: What are the advantages of studying unsymmetrical porphyrazines containing 1,2,5-thiadiazole units?

A4: Unsymmetrical porphyrazines offer a wider range of properties compared to their symmetrical counterparts. By systematically altering the ratio and arrangement of electron-deficient 1,2,5-thiadiazole and electron-donating groups (like 1,4-diamyloxybenzene), researchers can fine-tune the macrocycle's electronic properties for specific applications [].

Q5: Besides porphyrazines, what other compounds can be synthesized using 1,2,5-Thiadiazole-3,4-dicarbonitrile?

A5: 1,2,5-Thiadiazole-3,4-dicarbonitrile reacts with various alkynes in the presence of tetrasulfur tetranitride (S4N4) []. This reaction can produce 1,3,5,2,4-trithiadiazepines and 1,2,5-thiadiazoles, offering routes to diverse heterocyclic structures. For instance, reacting 1,2,5-Thiadiazole-3,4-dicarbonitrile with butynedinitrile yields 1,3,5,2,4-trithiadiazepine-6,7-dicarbonitrile and 1,2,5-thiadiazole-3,4-dicarbonitrile [].

Q6: How is the structure of these complex macrocycles confirmed?

A6: Techniques like single-crystal X-ray crystallography play a crucial role in elucidating the structures of these complex macrocycles. For instance, researchers have successfully determined the structures of several symmetrical and unsymmetrical porphyrazines, including (S2A2)PzH2 and (A4)PzH2, using this technique [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。